Thiophene-d4
Overview
Description
Thiophene-d4 is a variant of Thiophene, a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of Thiophene-d4 is 88.164 .
Chemical Reactions Analysis
Thiophene undergoes various chemical reactions. For instance, the hydrodesulfurization of thiophene has been studied over alumina supported sulfided molybdena, nickel-promoted molybdena, and over nickel .
Physical And Chemical Properties Analysis
Thiophene is a colorless liquid that is insoluble in water but miscible with most organic solvents . The boiling point of Thiophene is 84.1°C and the melting point is -38.3°C .
Scientific Research Applications
Semiconductor and Fluorescent Compounds
Thiophene-based materials have garnered significant attention for their applications in electronic and optoelectronic devices due to their semiconducting and fluorescent properties. These materials are studied for their potential in fabricating advanced electronic components and for selective detection of biopolymers. The future developments in this area are expected to further explore the versatile applications of thiophene-based compounds in technology and biotechnology sectors (Barbarella, Melucci, & Sotgiu, 2005).
Organic Semiconductors
Thiophene-based π-conjugated organic molecules and polymers are key subjects of research due to their potential as organic semiconductors. These materials are fundamental in developing organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), showcasing the critical role of thiophene in advancing material chemistry and electronics (Turkoglu, Cinar, & Ozturk, 2017).
Photocatalytic Applications
Thiophene has been explored for its photocatalytic oxidation properties, particularly in environmental applications such as the removal of sulfur-containing compounds from gasoline. The use of BiVO4 co-loaded with Pt and RuO2 co-catalysts under visible light irradiation with molecular oxygen as an oxidant has demonstrated high activity in oxidizing thiophene to SO3. This research opens new pathways for treating sulfur-containing pollutants using photocatalytic processes (Lin et al., 2012).
Advanced Organic Electronics
Research on thiophene-based heteroarenes, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, highlights their application in field-effect transistors, showcasing excellent semiconductor characteristics. These materials exhibit significant field-effect mobility, underscoring the importance of thiophene derivatives in the development of high-performance organic electronics (Yamamoto & Takimiya, 2007).
Material Science Innovations
The synthesis and application of thiophene-based compounds extend into material science, where they are used to create innovative materials for organic thin-film transistors (OTFTs). Such applications demonstrate the utility of thiophene derivatives in enhancing the performance and durability of organic semiconductors against environmental and thermal stress (Kimura et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5-tetradeuteriothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174285 | |
Record name | Thiophene-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-d4 | |
CAS RN |
2036-39-7 | |
Record name | Thiophene-d4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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